molecular formula C6H12N2O2 B7987229 N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide

Cat. No.: B7987229
M. Wt: 144.17 g/mol
InChI Key: MWBJZODENFIFCL-UHFFFAOYSA-N
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Description

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide is a carboximidamide derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a hydroxylamine functional group at the N'-position. The tetrahydro-2H-pyran scaffold provides conformational rigidity, while the carboximidamide moiety contributes to hydrogen-bonding interactions, making it a candidate for enzyme inhibition or ligand design.

Properties

IUPAC Name

N'-hydroxyoxane-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJZODENFIFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Characterization of Reaction Products

The products of these reactions can be characterized using various analytical techniques:

  • NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is crucial for determining the structure and purity of synthesized compounds.

  • Mass Spectrometry : This technique helps in confirming the molecular weight and structure of the synthesized derivatives.

Reaction Mechanisms

Understanding the mechanisms through which these reactions occur is vital for optimizing conditions and improving yields:

  • C-H Activation : Recent studies suggest that initial C-H activation plays a significant role in the reactivity of tetrahydropyrans during functionalization processes .

  • Zwitterionic Intermediates : The formation of zwitterionic intermediates has been observed in some reactions involving substituted tetrahydropyrans, affecting both reactivity and regioselectivity .

Key Findings from Research Studies

Research has shown that varying the substituents on the pyran ring can significantly affect both the yield and selectivity of reactions:

  • Electron-rich substituents enhance reactivity in Diels–Alder reactions.

  • The regioselectivity in these reactions can be explained by the electronic effects imparted by different substituents on the pyran ring .

Scientific Research Applications

Medicinal Chemistry Applications

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide has been investigated for its role as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for treating conditions such as schizophrenia and Alzheimer's disease through selective modulation of muscarinic receptors.

Neurological Disorders

Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, which is implicated in cognitive functions. The activation of this receptor subtype may enhance cognitive performance while minimizing side effects typically associated with non-selective muscarinic agonists .

Pharmacological Insights

The compound's pharmacological profile suggests its utility in modulating enzyme activity, particularly phosphodiesterases (PDEs). Selective inhibition of PDE1B over PDE1C has been reported, which could lead to therapeutic strategies for memory impairment and other cognitive deficits .

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on PDE1B, with IC50 values ranging from 0.001 mM to 0.1 mM. This selectivity is crucial for developing drugs with fewer side effects and improved efficacy .

Chemical Intermediate in Pharmaceutical Manufacturing

As a chemical intermediate, this compound is valuable in synthesizing various pharmaceutical compounds. Its ability to serve as a building block for more complex molecules enhances its significance in drug discovery processes.

Synthesis Pathways

The synthesis of this compound involves several steps, including the reaction of tetrahydro-2H-pyran derivatives with appropriate reagents under controlled conditions. This process can yield diverse derivatives that may possess unique biological activities .

Mechanism of Action

The mechanism of action of N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Differences :

  • Substituents: The presence of a methyl(tetrahydro-2H-pyran-4-ylmethyl)amino group at the 2-position of the benzene ring adds steric bulk and alters solubility profiles.
  • Molecular Weight : The molecular weight of this analog (263.34 g/mol) is higher than typical carboximidamide derivatives without aromatic substituents .

Table 1: Comparative Properties

Property This compound (Hypothetical) N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide
Molecular Formula C6H11N2O2 (estimated) C14H21N3O2
Molecular Weight ~155.17 g/mol (estimated) 263.34 g/mol
Functional Groups Carboximidamide, hydroxylamine, oxane ring Carboximidamide, hydroxylamine, oxane ring, benzene, methylamino substituent
Hazard Classification Not available IRRITANT

Biological Activity

N'-Hydroxytetrahydro-2H-pyran-4-carboximidamide is a compound that has garnered attention in recent research due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyran derivatives. The synthesis typically involves multicomponent reactions, where starting materials such as phenylglyoxal hydrate and 1,3-dimethylbarbituric acid are reacted under specific conditions to yield the target compound . The structure is confirmed using various spectroscopic techniques, including NMR and mass spectrometry.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antioxidant Activity : Studies indicate that pyran derivatives exhibit significant antioxidant properties, which may contribute to their neuroprotective effects. This activity is crucial in mitigating oxidative stress associated with neurodegenerative diseases .
  • Neuroprotective Effects : Research has shown that compounds related to this compound can protect neuronal cells from damage induced by toxic agents. This is particularly relevant in the context of Alzheimer's disease, where such compounds may help in reducing amyloid plaque formation and inflammation .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Certain studies indicate that this compound can inhibit key enzymes involved in inflammation and oxidative stress pathways, thereby providing a protective effect on cells .
  • Modulation of Signaling Pathways : The compound may influence multiple signaling pathways related to cell survival and apoptosis, particularly in neuronal cells. For example, it has been shown to affect pathways involving protein kinase A (PKA) and extracellular signal-regulated kinases (ERK), which are crucial for cell growth and differentiation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study : A study involving animal models demonstrated that treatment with related pyran derivatives improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease. This suggests a potential for these compounds in therapeutic development for neurodegenerative disorders .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
  • Oxidative Stress Reduction : Experimental results showed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, further supporting its role as an antioxidant .

Data Summary

Biological ActivityDescription
AntioxidantReduces oxidative stress; protects against cellular damage
NeuroprotectiveEnhances cognitive function; reduces neuroinflammation
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModulates key enzymes involved in inflammation
Signaling Pathway ModulationInfluences PKA and ERK pathways for cell survival

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